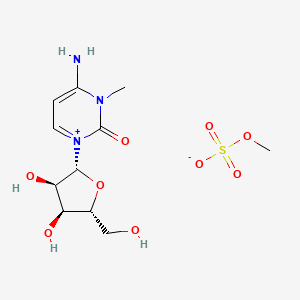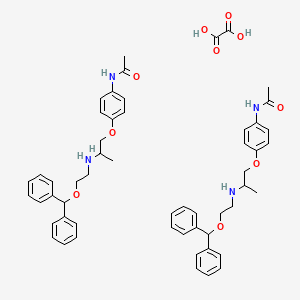
3-Methylcytidine methosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylcytidine methosulfate is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound has the molecular formula C10H15N3O5 · CH4SO4 and a molecular weight of 369.35 g/mol . It is recognized for its role in epigenetic modifications in transfer RNA (tRNA) and has been investigated for its potential as a biomarker in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcytidine methosulfate typically involves the methylation of cytidine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to achieve the required product quality. The production is carried out in compliance with stringent regulatory standards to ensure safety and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylcytidine methosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent nucleoside, cytidine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides of 3-Methylcytidine, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Methylcytidine methosulfate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 3-Methylcytidine methosulfate exerts its effects involves its incorporation into tRNA, where it undergoes methylation. This modification affects the structure and function of tRNA, influencing the translation process and gene expression. The molecular targets include specific sites on tRNA, and the pathways involved are related to RNA methylation and epigenetic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine: The parent nucleoside of 3-Methylcytidine methosulfate, involved in RNA synthesis.
5-Methylcytidine: Another methylated derivative of cytidine, known for its role in DNA methylation.
2-Methylcytidine: A similar compound with a methyl group at a different position on the cytidine molecule.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct properties and functions. Its role in tRNA modification and potential as a cancer biomarker sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H19N3O9S |
|---|---|
Molekulargewicht |
369.35 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidin-1-ium-2-one;methyl sulfate |
InChI |
InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1 |
InChI-Schlüssel |
MGSZKGKDQZQWAQ-BKZSBQMKSA-N |
Isomerische SMILES |
CN1C(=CC=[N+](C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.COS(=O)(=O)[O-] |
Kanonische SMILES |
CN1C(=CC=[N+](C1=O)C2C(C(C(O2)CO)O)O)N.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)


![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)


